Mass Shift Advantage Over Unlabeled and d4 Analogs
N1,N10-Diacetyl triethylenetetramine-d8 incorporates eight deuterium atoms at non-exchangeable positions, yielding a molecular ion [M+H]+ at m/z 239.36, which is +8 Da higher than the unlabeled DAT analyte (m/z 231.31). This mass shift is superior to the +4 Da shift of the -d4 analog for ensuring baseline resolution from the analyte's natural isotopic distribution. The M+8 peak resides entirely outside the natural isotopic envelope (M+1 ~5.5% relative abundance; M+2 ~0.15%), eliminating isotopic cross-talk and enabling accurate quantitation even at sub-nanomolar concentrations .
| Evidence Dimension | Mass shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | +8 Da (incorporation of eight deuterium atoms) |
| Comparator Or Baseline | N1,N10-Diacetyl triethylenetetramine (unlabeled): 0 Da shift; N1,N10-Diacetyl triethylenetetramine-d4: +4 Da shift |
| Quantified Difference | Target compound provides 8 Da separation vs. 4 Da for -d4 analog, placing IS peak outside analyte isotopic cluster |
| Conditions | LC-MS/MS analysis; positive electrospray ionization (ESI+) mode |
Why This Matters
The +8 Da mass shift ensures unambiguous spectral differentiation, which is critical for meeting regulatory bioanalytical method validation criteria for accuracy and precision.
